molecular formula C16H25NO2S B12254459 N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide

N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide

Cat. No.: B12254459
M. Wt: 295.4 g/mol
InChI Key: HRWTUNRTQTVBKR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a butan-2-yl group attached to a benzene ring, which is further substituted with a cyclohexyl group and a sulfonamide functional group.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-butan-2-yl-4-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-3-13(2)17-20(18,19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h9-14,17H,3-8H2,1-2H3

InChI Key

HRWTUNRTQTVBKR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid. This is achieved by reacting benzene with sulfuric acid under controlled conditions.

    Substitution with Cyclohexyl Group: The benzene sulfonic acid is then reacted with cyclohexylamine to introduce the cyclohexyl group, forming 4-cyclohexylbenzene-1-sulfonamide.

    Introduction of Butan-2-yl Group: Finally, the butan-2-yl group is introduced through an alkylation reaction using butan-2-yl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in microorganisms, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    N-(butan-2-yl)-4-ethylbenzene-1-sulfonamide: Contains an ethyl group instead of a cyclohexyl group.

    N-(butan-2-yl)-4-phenylbenzene-1-sulfonamide: Features a phenyl group instead of a cyclohexyl group.

Uniqueness

N-(butan-2-yl)-4-cyclohexylbenzene-1-sulfonamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to enzymes and its overall biological activity, making it a valuable compound for research and potential therapeutic applications.

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